molecular formula C7H5BrF3NO B1294252 3-Bromo-5-(trifluoromethoxy)aniline CAS No. 914636-35-4

3-Bromo-5-(trifluoromethoxy)aniline

Cat. No. B1294252
M. Wt: 256.02 g/mol
InChI Key: GJUHRBPRJGNGFH-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethoxy)aniline is a compound that is part of a broader class of trifluoromethoxy-substituted anilines. These compounds are of significant interest due to their potential applications in pharmaceuticals, agrochemicals, and functional materials due to their unique chemical properties .

Synthesis Analysis

The synthesis of trifluoromethoxy-substituted anilines, such as 3-Bromo-5-(trifluoromethoxy)aniline, often involves metalation as a key step. This process can be influenced by the N-protective group employed, which affects the site selectivity of the reaction. For example, N-tert-Butoxycarbonyl-protected anilines undergo metalation at specific positions adjacent to the nitrogen or oxygen atoms, leading to various products after electrophilic trapping . Additionally, a user-friendly protocol has been reported for the synthesis of ortho-trifluoromethoxylated aniline derivatives, which could be adapted for the synthesis of 3-Bromo-5-(trifluoromethoxy)aniline .

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-(trifluoromethoxy)aniline can be inferred from related compounds. For instance, vibrational spectroscopy and quantum chemical studies on 2-chloro-5-(trifluoromethyl) aniline provide insights into the influence of halogen substituents on the vibrational wavenumbers and the presence of various functional groups within the molecule . These studies, which include density functional theory (DFT) calculations, can be applied to understand the molecular structure of 3-Bromo-5-(trifluoromethoxy)aniline.

Chemical Reactions Analysis

The chemical reactivity of 3-Bromo-5-(trifluoromethoxy)aniline can be analyzed through the reactions of similar trifluoromethylated and brominated anilines. For example, the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline demonstrates the reactivity of bromine and trifluoromethoxy groups in electrophilic aromatic substitution reactions . Moreover, the transformation of anilines into various functional molecules, such as benzodiazepines, illustrates the preparative potential of aniline functionalization mediated by organometallic reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-(trifluoromethoxy)aniline can be deduced from studies on similar compounds. The presence of the trifluoromethoxy group is known to impart desirable pharmacological and biological properties to molecules . Additionally, the vibrational spectra and thermodynamic parameters of related molecules, such as 2-chloro-5-(trifluoromethyl) aniline, provide valuable information on the stability and reactivity of the compound under various conditions .

Scientific Research Applications

Vibrational Analysis and Material Potential

3-Bromo-5-(trifluoromethoxy)aniline and similar molecules have been studied for their vibrational properties using Fourier Transform-Infrared and Fourier Transform-Raman techniques. These studies are crucial in understanding the effects of substituent positions and their impact on the vibrational spectra of these molecules. Such research indicates potential use in nonlinear optical (NLO) materials due to the unique interactions and properties of these compounds (Revathi et al., 2017).

Pharmaceutical Impurity Identification

In pharmaceutical research, 3-Bromo-5-(trifluoromethoxy)aniline is a subject of impurity analysis. Techniques such as liquid chromatography and nuclear magnetic resonance (NMR) have been employed to identify and characterize unknown impurities in this compound. This kind of research is vital for ensuring the purity and safety of pharmaceutical products (Harča et al., 2016).

Synthetic Methodologies

The synthesis of meta-bromo- and meta-trifluoromethylanilines from cyclopentanones has been explored. This research demonstrates a transition metal-free method, highlighting a more environmentally friendly approach to synthesizing these compounds. Such methodologies are essential in developing more sustainable chemical processes (Staudt et al., 2022).

Water Resistance in Epoxy Systems

Studies have been conducted on N,N-Bis (2, 3-epoxypropyl) aniline derivatives, including those with trifluoromethoxy substituents like 3-Bromo-5-(trifluoromethoxy)aniline, to improve water resistance in epoxy systems. These studies are crucial for developing materials with enhanced durability and resistance to environmental factors (Johncock & Tudgey, 1983).

Safety And Hazards

The safety information for 3-Bromo-5-(trifluoromethoxy)aniline indicates that it is hazardous. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Future Directions

3-Bromo-5-(trifluoromethoxy)aniline is used as an intermediate for the development of new anticancer medicines . Therefore, future research may focus on exploring its potential applications in the field of medicinal chemistry.

properties

IUPAC Name

3-bromo-5-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUHRBPRJGNGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650433
Record name 3-Bromo-5-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(trifluoromethoxy)aniline

CAS RN

914636-35-4
Record name 3-Bromo-5-(trifluoromethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914636-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Nisler, Z Pěkná, R Končitíková… - Journal of …, 2022 - academic.oup.com
Inhibitors of cytokinin oxidase/dehydrogenase (CKX) reduce the degradation of cytokinins in plants, and this effect can be exploited in agriculture and in plant tissue culture. In this study, …
Number of citations: 3 academic.oup.com
J Nisler, D Kopečný, Z Pěkná… - Journal of …, 2021 - academic.oup.com
Increasing crop productivity is our major challenge if we are to meet global needs for food, fodder and fuel. Controlling the content of the plant hormone cytokinin is a method of …
Number of citations: 28 academic.oup.com

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